molecular formula C25H17N3O5 B302016 N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302016
M. Wt: 439.4 g/mol
InChI Key: ZITLLCZNYGAUHM-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as NMFC, is a novel organic compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide as an anti-cancer agent is not fully understood. However, studies have suggested that N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide induces apoptosis in cancer cells by activating the caspase pathway. In addition, N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has a low toxicity profile and does not exhibit significant side effects. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is its ease of synthesis, which makes it readily available for scientific research. In addition, N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has shown promising results as an anti-cancer agent, which makes it a potential candidate for further drug development. However, one of the limitations of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the development of novel organic materials based on N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, which could have applications in various fields, including electronics and photonics. Another direction is the further exploration of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide as an anti-cancer agent, with studies focusing on its mechanism of action and potential drug development. Additionally, studies could investigate the potential of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide as a sensor for the detection of heavy metal ions in water.
Conclusion:
N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is a novel organic compound that has shown promising results in various scientific fields. Its ease of synthesis and low toxicity profile make it a potential candidate for further research and development. Future studies could explore its potential applications in material science, environmental science, and medicinal chemistry.

Synthesis Methods

The synthesis of N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 5-(2-nitro-4-methylphenyl)furan-2-carbaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of acetic acid. The reaction proceeds under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been explored as a potential sensor for the detection of heavy metal ions in water.

properties

Product Name

N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C25H17N3O5

Molecular Weight

439.4 g/mol

IUPAC Name

N-[(Z)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C25H17N3O5/c1-15-6-9-19(21(12-15)28(30)31)22-11-8-17(32-22)14-26-27-25(29)24-13-20-18-5-3-2-4-16(18)7-10-23(20)33-24/h2-14H,1H3,(H,27,29)/b26-14-

InChI Key

ZITLLCZNYGAUHM-WGARJPEWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)[N+](=O)[O-]

SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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